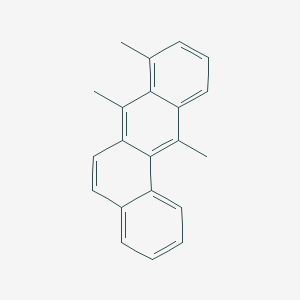

7,8,12-Trimethylbenz(a)anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8,12-Trimethylbenz(a)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C21H18 and its molecular weight is 270.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carcinogenicity Studies

TMBA is primarily studied for its potential as a carcinogen. Research has shown that TMBA can bind covalently to DNA, leading to the formation of DNA adducts that are implicated in cancer development.

- DNA Adduct Formation : A study indicated that TMBA forms persistent DNA adducts in hematopoietic organs such as the spleen and bone marrow, similar to its analog 7,12-dimethylbenz(a)anthracene (DMBA). This binding is crucial as it signifies the compound's potential to induce mutations leading to cancer .

- Leukemogenic Effects : Research involving Long-Evans rats demonstrated that both TMBA and DMBA deplete bone marrow cells and induce leukemogenesis. The study found no direct correlation between the susceptibility of an organ to carcinogenesis and the specific types or amounts of adducts formed .

Mechanistic Insights

Understanding the mechanisms by which TMBA exerts its effects is vital for assessing its risk as a carcinogen.

- Cytochrome P450 Enzymes : TMBA metabolism is significantly influenced by cytochrome P450 enzymes, particularly CYP1B1. This enzyme plays a crucial role in converting TMBA into reactive metabolites that can form DNA adducts. Studies have shown that CYP1B1-null mice exhibit a reduced incidence of tumors when exposed to TMBA, indicating the enzyme's importance in mediating TMBA's carcinogenic effects .

Toxicological Assessments

Toxicological assessments of TMBA focus on its environmental impact and human health risks.

- Environmental Presence : TMBA is found in various environmental sources, including coal tar and crude oil. Its presence in these materials raises concerns about potential exposure through air, water, and soil .

- Health Effects : Long-term exposure to PAHs like TMBA has been associated with various health issues, including cancer. Regulatory bodies have classified several PAHs as probable human carcinogens based on their toxicological profiles .

Comparative Studies with Other PAHs

TMBA serves as a model compound for comparing the carcinogenicity of various PAHs.

- Structure-Carcinogenic Activity Relations : Research has established structure-activity relationships among different PAHs, highlighting how molecular structure influences carcinogenic potential. Studies focusing on TMBA alongside other trimethylbenz(a)anthracenes provide insights into how slight structural variations can significantly alter biological activity .

Case Studies

Several case studies illustrate the applications of TMBA in research:

Analyse Des Réactions Chimiques

Photochemical Reactions

DMBA undergoes photodecomposition under UVA irradiation (320–400 nm), forming multiple reactive intermediates and stable photoproducts ( ):

Key Findings :

-

Photodegradation kinetics show rapid DMBA depletion (e.g., 360 min irradiation reduces DMBA by >90%) ( ).

-

DNA adducts formed during photoirradiation differ from those generated by microsomal metabolism, indicating unique genotoxic pathways ( ).

Metabolic Activation Pathways

DMBA is metabolized via cytochrome P450 enzymes (e.g., CYP1B1) and peroxidases, producing carcinogenic intermediates ( ):

Diol Epoxide Pathway

-

Bay-region diol epoxides : Formed via epoxidation of 7,12-methyl groups.

One-Electron Oxidation Pathway

-

Generates depurinating adducts (e.g., 7-MBA-12-CH₂-N7Ade , 7-MBA-12-CH₂-N7Gua ) via radical cation intermediates ( ).

Comparative DNA Adduct Profiles

| Activation Mechanism | Adduct Type | Major Sites | Stability |

|---|---|---|---|

| Photoirradiation | Multiple unidentified adducts | Guanine, Adenine | Stable |

| Microsomal metabolism | Bay-region diol epoxides | dG, dA | Stable |

| Peroxidase oxidation | Depurinating N7 adducts | Adenine, Guanine | Labile (depurination) |

Key Reactions

-

Lead Tetraacetate Oxidation : Converts DMBA to acetoxymethyl derivatives (7-acetoxymethyl-12-MBA, 12-acetoxymethyl-7-MBA), hydrolyzed to hydroxylated forms ( ).

-

DDQ Oxidation : Synthesizes formyl derivatives (7-CHO-12-MBA, 12-CHO-7-MBA) from hydroxymethyl precursors ( ).

Analytical Techniques

-

HPLC-UV/MS : Separates DMBA photoproducts (e.g., retention times: 5.3–19.0 min) ( ).

-

³²P-Postlabeling/TLC : Detects DNA adducts at femtomole sensitivity ( ).

Environmental and Toxicological Implications

-

Carcinogenicity : DMBA is a Group B2 carcinogen (probable human carcinogen) with a potency factor of 540 (mg/kg/day) ( ).

-

Immunotoxicity : Induces apoptosis in B cells via cytochrome c release and caspase-9 activation, requiring stromal cell-mediated metabolic activation ( ).

Data Gaps and Recommendations

No peer-reviewed studies on 7,8,12-Trimethylbenz(a)anthracene were identified in the provided sources. To address this:

-

Verify the compound’s nomenclature (potential confusion with DMBA or other methylated PAHs).

-

Explore synthetic routes for trimethyl derivatives using analogous DMBA methodologies (e.g., methyl group functionalization).

Propriétés

Numéro CAS |

13345-64-7 |

|---|---|

Formule moléculaire |

C21H18 |

Poids moléculaire |

270.4 g/mol |

Nom IUPAC |

7,8,12-trimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18(14(2)20(13)17)12-11-16-8-4-5-9-19(16)21/h4-12H,1-3H3 |

Clé InChI |

NQIIOABBGPROQW-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |

SMILES canonique |

CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |

Key on ui other cas no. |

13345-64-7 |

Synonymes |

7,8,12-trimethylbenz(a)anthracene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.